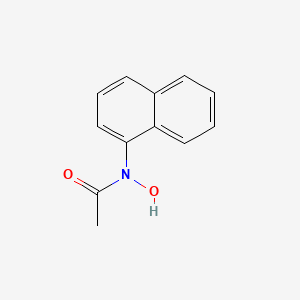
7-Bromo-4-methylhepta-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-methylhepta-1,4-diene is an organic compound characterized by the presence of a bromine atom and two double bonds within its carbon chain. This compound falls under the category of dienes, which are hydrocarbons containing two carbon-carbon double bonds. The presence of the bromine atom and the specific positioning of the double bonds contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methylhepta-1,4-diene can be achieved through various methods. One common approach involves the bromination of 4-methylhepta-1,4-diene. This reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bonds of the diene, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can contribute to the sustainability of the production process .
化学反応の分析
Types of Reactions
7-Bromo-4-methylhepta-1,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions with halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl), leading to the formation of dihalides and halogenated alkenes.
Common Reagents and Conditions
Bromination: Bromine (Br2) in carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) as the solvent.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Dihalides: Formed through electrophilic addition of halogens.
Epoxides and Diols: Resulting from oxidation reactions.
Substituted Alkenes: Produced via nucleophilic substitution reactions.
科学的研究の応用
7-Bromo-4-methylhepta-1,4-diene has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis to create more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-Bromo-4-methylhepta-1,4-diene involves its reactivity with various chemical species. The presence of the bromine atom and the conjugated diene system allows it to participate in electrophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can undergo further transformations to yield the final products .
類似化合物との比較
Similar Compounds
4-Methylhepta-1,4-diene: Lacks the bromine atom, resulting in different reactivity and chemical properties.
7-Chloro-4-methylhepta-1,4-diene:
1,4-Hexadiene: A simpler diene with a shorter carbon chain and different substitution pattern.
Uniqueness
7-Bromo-4-methylhepta-1,4-diene is unique due to the presence of both the bromine atom and the conjugated diene system. This combination imparts specific reactivity and allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and various research applications.
特性
CAS番号 |
40518-57-8 |
|---|---|
分子式 |
C8H13Br |
分子量 |
189.09 g/mol |
IUPAC名 |
7-bromo-4-methylhepta-1,4-diene |
InChI |
InChI=1S/C8H13Br/c1-3-5-8(2)6-4-7-9/h3,6H,1,4-5,7H2,2H3 |
InChIキー |
OCIXYRMEGIVSBE-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCBr)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



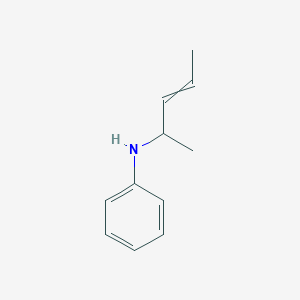
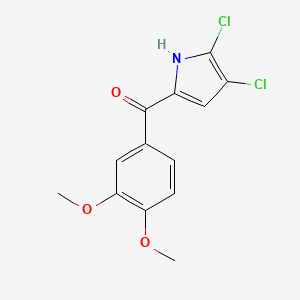
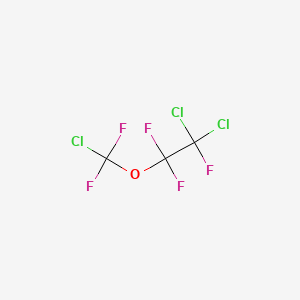


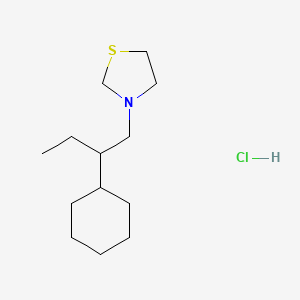
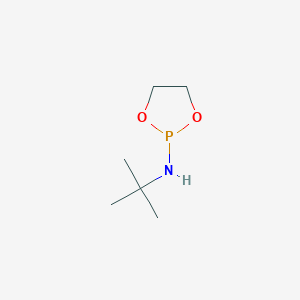
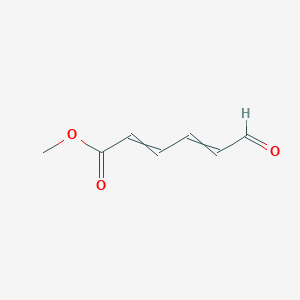

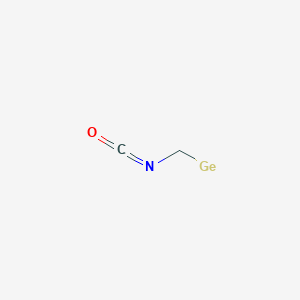
![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)

